2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine
CAS No.: 303049-75-4
Cat. No.: VC3956956
Molecular Formula: C10H12F3N
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303049-75-4 |
|---|---|
| Molecular Formula | C10H12F3N |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-(1-phenylethyl)ethanamine |
| Standard InChI | InChI=1S/C10H12F3N/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9/h2-6,8,14H,7H2,1H3 |
| Standard InChI Key | OSMHFAPZPMZUSZ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NCC(F)(F)F |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
2,2,2-Trifluoro-N-(1-phenylethyl)ethanamine features a primary amine group attached to a trifluoroethyl chain, which is further connected to a phenylethyl substituent. The compound’s IUPAC name, 2,2,2-trifluoro-N-(1-phenylethyl)ethanamine, reflects this connectivity . Its stereochemistry remains unspecified in most commercial sources, though enantiomerically pure analogs, such as (R)-2,2,2-trifluoro-1-phenylethanamine (CAS 22038-85-3), highlight the importance of chirality in related compounds .
Table 1: Key Physicochemical Properties
The trifluoromethyl group enhances electronegativity and lipophilicity, influencing solubility and metabolic stability—a trait leveraged in medicinal chemistry .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for 2,2,2-trifluoro-N-(1-phenylethyl)ethanamine are scarce, its synthesis likely parallels methods for analogous trifluoroethylamines. A plausible route involves the nucleophilic substitution of phenethylamine with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., potassium carbonate) . Reaction conditions typically involve refluxing in polar aprotic solvents like acetonitrile or dimethylformamide .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s thermal stability is inferred from its boiling point (196.4°C) , suggesting suitability for high-temperature reactions. The trifluoromethyl group lowers basicity compared to non-fluorinated amines, reducing proton affinity and altering solubility profiles .
Solubility and Partitioning
Preliminary data indicate limited aqueous solubility due to the hydrophobic trifluoromethyl and phenyl groups. LogP values are estimated to be >2, favoring organic phases like dichloromethane or ethyl acetate .
Reactivity and Functionalization
Nucleophilic Substitution
The amine group participates in alkylation and acylation reactions. For example, treatment with acyl chlorides yields corresponding amides, while reaction with aldehydes forms Schiff bases—key intermediates in heterocyclic synthesis .
Oxidation and Reduction
Oxidation of the amine to a nitroso or nitro compound is feasible using peroxides or transition metal catalysts . Conversely, catalytic hydrogenation reduces the trifluoromethyl group to CH2F, though this pathway is less explored .
Table 2: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative |
| Schiff Base Formation | Benzaldehyde | N-Benzylidene imine |
| Oxidation | H2O2, Fe(III) | Nitroso intermediate |
Applications in Research
Pharmaceutical Intermediates
Fluorinated amines are pivotal in drug design, enhancing bioavailability and target affinity. While direct applications of 2,2,2-trifluoro-N-(1-phenylethyl)ethanamine are undocumented, its structural analogs serve as building blocks for kinase inhibitors and antidepressants .
Chiral Resolution and Catalysis
The compound’s potential as a chiral auxiliary is evidenced by related trifluoroethylamines used in palladium complexes for enantiomeric excess determination via 19F NMR . Such applications underscore its utility in asymmetric synthesis and analytical chemistry.
Analytical Characterization
Spectroscopic Methods
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19F NMR: The trifluoromethyl group resonates near δ -70 ppm, providing a distinct signature for purity assessment .
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LC-MS: Electrospray ionization (ESI) in positive mode detects the [M+H]+ ion at m/z 204.1 .
Chromatographic Techniques
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves the compound from byproducts. Retention times vary with mobile phase composition.
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